Methyl 3-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate
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Overview
Description
Methyl 3-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidin-2,5-dione core, followed by the introduction of the 4-methylphenyl group through a Friedel-Crafts acylation reaction. The quinoxaline moiety is then introduced via a condensation reaction with an appropriate diamine. The final esterification step involves the reaction of the intermediate with methanol under acidic conditions to yield the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 3-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate
- Methyl 3-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate
Uniqueness
Methyl 3-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C23H23N3O5 |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
methyl 3-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)propanoate |
InChI |
InChI=1S/C23H23N3O5/c1-13-7-9-15(10-8-13)26-19(27)12-14(22(26)29)11-16(23(30)31-2)20-21(28)25-18-6-4-3-5-17(18)24-20/h3-10,14,16,20,24H,11-12H2,1-2H3,(H,25,28) |
InChI Key |
XJCFFPZDWUPKOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC(C3C(=O)NC4=CC=CC=C4N3)C(=O)OC |
Origin of Product |
United States |
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